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Compound of Interest

Compound Name: 2,3-Dibromo-4-fluorobenzamide

CAS No.: 1804416-57-6

Cat. No.: B1447412

Get Quote

Executive Summary & Application Scope
2,3-Dibromo-4-fluorobenzamide (CAS 1804416-57-6) represents a highly specialized

halogenated scaffold, primarily utilized as an intermediate in the synthesis of p53-MDM2

interaction inhibitors and other oncology targets.[1] Unlike its simpler analogs (e.g., 4-

fluorobenzamide), the 2,3-dibromo substitution pattern introduces significant steric bulk and

electronic withdrawal, locking the amide conformation and altering metabolic stability.

This guide provides a technical comparison of 2,3-Dibromo-4-fluorobenzamide against its

direct structural analogs. It focuses on distinguishing these compounds via NMR spectroscopy

(

H,

F) and physical properties, establishing a self-validating identification protocol for medicinal
chemists.

Target Audience
Primary: Medicinal Chemists, Analytical Scientists (NMR/MS).[1][2]
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Secondary: Process Chemists optimizing benzamide synthesis.

Structural & Functional Comparison
The following table contrasts the target compound with its parent scaffold (4-Fluorobenzamide)

and its mono-bromo regioisomer (3-Bromo-4-fluorobenzamide).

Table 1: Physicochemical & Structural Profile[2][3]
Feature

Target: 2,3-Dibromo-

4-fluorobenzamide

Analog A: 3-Bromo-

4-fluorobenzamide

Analog B: 4-

Fluorobenzamide

Structure
Crowded: Ortho/Meta

bromination.[1][2]

Asymmetric: Meta

bromination.[1][2]

Symmetric: Para-

fluoro only.[1][2]

CAS 1804416-57-6

824-75-9 (Parent) /

77771-02-9 (Aldehyde

precursor)

824-75-9

Mol.[1][2] Weight ~296.93 g/mol ~218.03 g/mol 139.13 g/mol

LogP (Calc)
~2.8 (High

Lipophilicity)
~1.9 0.9

Electronic Effect

Strong electron-

withdrawing (2x Br, 1x

F). Acidifies amide

protons.[1][2]

Moderate withdrawal.

[1][2]

Weak withdrawal.[1]

[2]

Key NMR Feature
2 Aromatic Protons

(Doublet).[1][2]

3 Aromatic Protons

(Complex multiplet).

4 Aromatic Protons

(AA'BB' system).[1][2]

Melting Point
High (>160°C,

predicted)

125–129°C (methyl

derivative)
152–154°C

Experimental Protocols: Synthesis &
Characterization
Synthesis Workflow (Nitrile Hydrolysis)
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The most robust route to 2,3-Dibromo-4-fluorobenzamide is the controlled hydrolysis of its

nitrile precursor.[1] This method avoids the over-hydrolysis to the carboxylic acid, a common

side reaction.

Protocol:

Reagents: 2,3-Dibromo-4-fluorobenzonitrile (1.0 eq), 30%

(5.0 eq),

(0.5 eq).

Solvent: DMSO or DMSO/Ethanol (9:1).[1][2]

Conditions: Stir at 25°C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1][2]

Work-up: Quench with ice water. The amide precipitates as a white solid.[1][2][3] Filter and

wash with cold water.[1][2]

Purification: Recrystallization from Ethanol/Water.[1][2]

Visualization of Synthesis Logic
The following diagram illustrates the pathway and the critical decision points to avoid by-

products (Acid formation).
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2,3-Dibromo-4-
fluorobenzoic Acid

(By-product)
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Caption: Selective hydrolysis pathway. The dashed red line indicates the over-hydrolysis

pathway to be avoided by maintaining mild basic conditions.
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Spectroscopic Identification (The "Fingerprint")
Distinguishing the target from its analogs relies heavily on

H NMR splitting patterns in the aromatic region.[1][2]

Comparative NMR Analysis ( H NMR, 400 MHz, DMSO- )

Compound
Aromatic Region (

ppm)

Multiplicity &
Coupling

Interpretation

4-Fluorobenzamide 7.90 (2H), 7.25 (2H) AA'BB' System

Symmetric para-

substitution.[1] Two

distinct multiplets.

3-Bromo-4-

fluorobenzamide

8.15 (1H), 7.95 (1H),

7.45 (1H)
ABC System

Asymmetric.[4] H-2 is

a doublet (meta

coupling), H-6 is a

doublet of doublets.

2,3-Dibromo-4-

fluorobenzamide
7.60 – 7.80 (2H) AB System (Doublet)

Diagnostic: Only 2

aromatic protons (H-5

and H-6) remain.[1]

They appear as

doublets (

Hz) potentially split

further by Fluorine (

).[1][2]

Critical QC Check:

If you see a singlet or a triplet in the aromatic region, your bromination regiochemistry is

incorrect (likely the 2,5- or 3,5-isomer).

F NMR: The target will show a significant downfield shift compared to 4-fluorobenzamide due
to the ortho-bromine effect.[1][2]

4-Fluorobenzamide:[1][2][5][6]
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-108 ppm.[1][2]

2,3-Dibromo-4-fluorobenzamide:

-95 to -100 ppm (Deshielded).[1][2]

Structural Logic Diagram (SAR)
This diagram maps the structural modifications and their impact on characterization data.[1][2]

4-Fluorobenzamide
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3-Bromo-4-fluorobenzamide
(Asymmetric)

+ Br (meta)
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(Target)
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Loss of Symmetry
(AA'BB' -> ABC)

Steric Locking
Lipophilicity Increase

Click to download full resolution via product page

Caption: Structural evolution from parent scaffold to target, highlighting the loss of symmetry

and increase in steric bulk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1447412?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447412?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

